molecular formula C10H9N5O B14538663 6,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one CAS No. 62483-91-4

6,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one

Cat. No.: B14538663
CAS No.: 62483-91-4
M. Wt: 215.21 g/mol
InChI Key: AXAQZFOTWGFTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a fused tetrazole and quinazoline ring system, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones using reagents such as PIFA (phenyliodine(III) bis(trifluoroacetate)) . This reaction proceeds efficiently under mild conditions, yielding the desired product with good selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the development of greener and more sustainable methods, such as metal-free cyclizations, is an area of ongoing research.

Chemical Reactions Analysis

Types of Reactions

6,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 6,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its antitumor effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9-Dimethyltetrazolo[1,5-a]quinazolin-5(1H)-one is unique due to its specific substitution pattern and the presence of both tetrazole and quinazoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62483-91-4

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

6,9-dimethyl-4H-tetrazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C10H9N5O/c1-5-3-4-6(2)8-7(5)9(16)11-10-12-13-14-15(8)10/h3-4H,1-2H3,(H,11,12,14,16)

InChI Key

AXAQZFOTWGFTQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)N3C(=NN=N3)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.